Guanfu base H

Malaria Parasitology Natural Product

Guanfu base H is a C20 atisane-type diterpenoid alkaloid, distinct from C19 aconitine derivatives. With IC50 values of 4 μM and 3.6 μM against wild-type and resistant P. falciparum, it serves as a validated chemical probe for malaria research and analytical method development. It is not interchangeable with other Guanfu bases.

Molecular Formula C22H34ClNO2
Molecular Weight 380.0 g/mol
Cat. No. B15145583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanfu base H
Molecular FormulaC22H34ClNO2
Molecular Weight380.0 g/mol
Structural Identifiers
SMILESCC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=[N+](C2)CCO.[Cl-]
InChIInChI=1S/C22H34NO2.ClH/c1-15-16-4-8-21(19(15)25)9-5-17-20(2)6-3-7-22(17,18(21)12-16)14-23(13-20)10-11-24;/h14,16-19,24-25H,1,3-13H2,2H3;1H/q+1;/p-1/t16-,17+,18+,19+,20-,21-,22-;/m0./s1
InChIKeyCTQGDDPQMCXQJW-NWDYWHSLSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanfu base H: Procurement Guide for the Antiplasmodial Diterpenoid Alkaloid


Guanfu base H (Atisinium chloride, CAS 4758-99-0) is a C20-diterpenoid alkaloid, specifically an atisane-type compound, isolated from *Aconitum coreanum* [1]. It is structurally distinct from the C19-diterpenoid alkaloids (e.g., aconitine) and other guanfu bases, existing as a chloride salt with a molecular weight of 379.96 g/mol and the formula C22H34ClNO2 [2]. Its primary research application is in the field of malaria parasitology.

Why the 'Guanfu Base' Class Does Not Support Interchangeability: The Case of Guanfu base H vs. Guanfu base A


Researchers cannot treat all "Guanfu bases" as interchangeable chemical inputs. The nomenclature (Guanfu base A, I, H, etc.) denotes distinct chemical entities with different molecular formulas, weights, and critically, biological activities [1]. Substituting Guanfu base H (C22H34ClNO2) for Guanfu base A (C24H31NO6) or others will invalidate experiments, as their respective pharmacological profiles—antiplasmodial for base H versus antiarrhythmic and CYP2D6 inhibition for base A—are not overlapping [2][3]. The following evidence-based guide clarifies the specific, quantifiable differentiation that positions Guanfu base H for distinct scientific use cases.

Quantitative Differentiation Evidence for Guanfu base H Sourcing Decisions


In Vitro Antiplasmodial Activity: A Unique Profile Distinct from Class Peers

Guanfu base H demonstrates a specific and quantifiable antiplasmodial activity against *Plasmodium falciparum* that is not a shared class property. While Guanfu base A is known for antiarrhythmic effects , Guanfu base H is characterized by its inhibitory effect on malaria parasite strains [1].

Malaria Parasitology Natural Product

Physical-Chemical Identity: A Basis for Experimental Reproducibility

The unambiguous structural and physical-chemical identity of Guanfu base H ensures experimental reproducibility, a critical factor for procurement. Its unique molecular weight and composition distinguish it from other Guanfu bases, which can be co-quantified [1].

Analytical Chemistry Quality Control Diterpenoid Alkaloid

Comparative Antiarrhythmic Efficacy: Evidence for Prioritization Within the Guanfu Series

While Guanfu base H's primary differentiation is antiplasmodial activity, for researchers considering the Guanfu series for antiarrhythmic applications, a clear rank order of potency exists among the class members. This data is critical for selecting the most potent compound from the same source.

Antiarrhythmic Cardiology Natural Product

Targeted Application Scenarios for Guanfu base H Based on Differentiating Evidence


Malaria Parasite Biology & Drug Discovery

Guanfu base H is the compound of choice for any project focused on identifying or characterizing new agents against *Plasmodium falciparum*. Its verified in vitro IC50 values (4 μM and 3.6 μM) against wild-type and resistant strains provide a quantitative baseline for screening campaigns, medicinal chemistry optimization, and studies on the mechanism of action of this atisane-type alkaloid [1]. It should not be substituted with other Guanfu bases, which lack this activity.

Natural Product Chemistry & Analytical Method Development

As a pure, well-characterized chemical standard, Guanfu base H is essential for the development and validation of analytical methods (e.g., HPLC, LC-MS) aimed at quantifying this specific diterpenoid alkaloid in plant extracts or complex biological matrices [2]. Its use ensures method accuracy and selectivity, which is not possible with a less-defined or misidentified compound.

Mechanistic Studies of Atisane-Type Diterpenoids

For researchers investigating the unique biological activities of the atisane class of diterpenoids, Guanfu base H serves as a key chemical probe. Unlike the aconitine-type (C19) alkaloids, which are often highly toxic ion channel modulators, Guanfu base H (a C20 atisane) exhibits a distinct antiplasmodial profile, making it a valuable tool for studying structure-activity relationships (SAR) within this natural product class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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